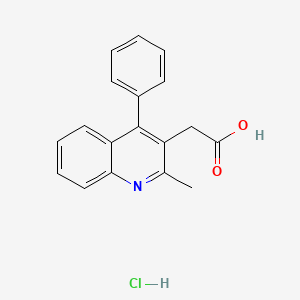
2-Morpholin-4-ylpropanoic acid
説明
2-Morpholin-4-ylpropanoic acid is a chemical compound that serves as an important intermediate in the synthesis of biologically active heterocyclic compounds. It is related to morpholine derivatives, which are known for their wide range of biological activities, including sympathomimetic, analgesic, and anti-inflammatory properties, among others .
Synthesis Analysis
The synthesis of morpholine derivatives, including this compound, typically involves the reaction of amino alcohols with various ketones or aldehydes. For instance, 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines are synthesized by reacting the appropriate 2-aminoethanol with aryl-bromomethyl-ketone, followed by spontaneous cyclization to form the tetrahydro-1,4-oxazine ring . Another example is the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, which is achieved through a five-step process that includes reductive amination and intramolecular acetalization . These synthetic routes are characterized by their practicality and high yields, as demonstrated in the synthesis of various morpholine derivatives .
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including this compound, often features a morpholine ring, which can adopt a chair conformation. The substituents on the morpholine ring can vary, leading to different biological activities and physical properties. For example, the X-ray structural analysis of a morpholine derivative with a diazenyl group provided insights into the geometry of the N-N double bond and the partial delocalization across the triazene moiety . The structure of 4-(2-carboxyethyl)morpholin-4-ium chloride, a related compound, is stabilized by a combination of strong N-H...Cl and O-H...Cl hydrogen bonds .
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, including coupling reactions, cyclization, and hydrogenation. The coupling reaction between morpholine and a diazonium ion formed from 4-aminobenzoic acid is an example of how morpholine derivatives can be functionalized . Cyclization reactions are pivotal in the synthesis of morpholine derivatives, as seen in the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine . These reactions are often carried out in nonproton polar solvents and can be followed by reduction and acidification to yield the final product .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, ionization constants and partition coefficients of 2-hydroxy substituted morpholines have been determined and related to their structure and activity . The absorption and emission spectra of a morpholine derivative with a diazenyl group were studied, revealing the presence of π-π* and n-π* transitions, which are important for understanding the photophysical properties of these compounds . The solubility and stability of these compounds in various solvents can also affect their biological activity and potential for use in applications such as photodynamic therapy .
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the hazard classifications . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-morpholin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJKUVSYIGOBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390002 | |
| Record name | 2-morpholin-4-ylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89895-81-8 | |
| Record name | 2-morpholin-4-ylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89895-81-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



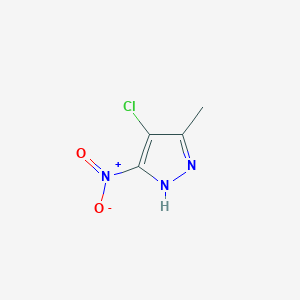

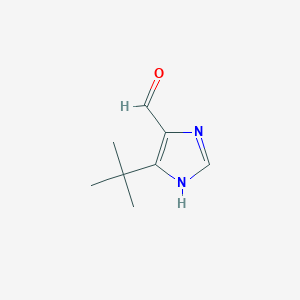
![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022033.png)


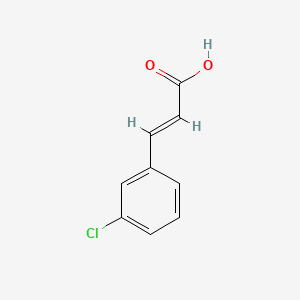

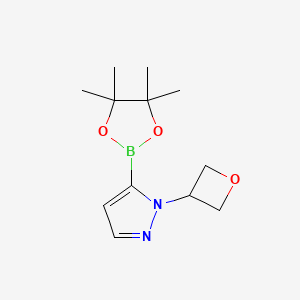

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3022046.png)


